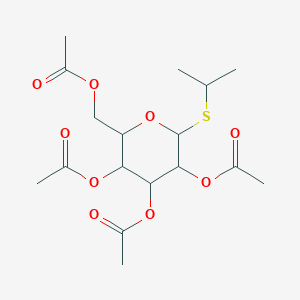

Isopropyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside

Description

Isopropyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside is a thioglycoside derivative of glucose, where the anomeric oxygen is replaced by a sulfur atom, and the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated. The isopropyl group serves as the aglycone, enhancing the compound’s hydrophobicity and stability. This structural modification makes it resistant to enzymatic hydrolysis by glycosidases, a critical feature for studying carbohydrate-active enzymes and designing enzyme inhibitors . The compound is widely used in glycobiology and enzymology as a substrate analogue, enabling researchers to probe glycosidase and glycosyltransferase mechanisms .

Properties

Molecular Formula |

C17H26O9S |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

(3,4,5-triacetyloxy-6-propan-2-ylsulfanyloxan-2-yl)methyl acetate |

InChI |

InChI=1S/C17H26O9S/c1-8(2)27-17-16(25-12(6)21)15(24-11(5)20)14(23-10(4)19)13(26-17)7-22-9(3)18/h8,13-17H,7H2,1-6H3 |

InChI Key |

MTKXENHSHOOVMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Biological Activity

Isopropyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside (C17H26O10) is a glycoside derivative synthesized through the Koenigs–Knorr reaction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide and propan-2-ol. This compound has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Synthesis and Structural Characteristics

The synthesis of isopropyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside involves the formation of a glycosidic bond that results in a stable structure with a chair conformation. The crystal structure analysis reveals no significant intermolecular interactions, which may influence its biological activity .

| Property | Value |

|---|---|

| Chemical Formula | C17H26O10 |

| Molecular Weight | 390.38 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Temperature (K) | 296 |

| a (Å) | 9.4225 (12) |

| b (Å) | 9.9313 (12) |

| c (Å) | 11.3641 (15) |

| β (°) | 98.482 (9) |

Antimicrobial Properties

The biological activity of isopropyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside has been evaluated in various studies focusing on its antimicrobial effects. The compound demonstrates significant activity against both gram-positive and gram-negative bacteria. For instance:

- Bacterial Inhibition : The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Research has shown that derivatives of glycosides can possess anticancer properties through mechanisms such as inducing apoptosis in cancer cells or inhibiting tumor growth. Specific findings related to isopropyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside include:

- Cytotoxicity : Preliminary evaluations indicate that this compound may inhibit the proliferation of various cancer cell lines. Studies have reported IC50 values that suggest effective cytotoxicity against human prostate and colorectal cancer cells .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in Acta Crystallographica highlighted the synthesis and structural characterization of isopropyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside while also noting its antimicrobial properties against several pathogens .

- Cytotoxicity Evaluation : Another research effort focused on the cytotoxic effects of sugar derivatives like isopropyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside against cancer cell lines. The study found that modifications to the sugar moiety could enhance biological activity by improving cellular uptake and interaction with target proteins .

Scientific Research Applications

Glycosylation Reactions

Isopropyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside serves as a glycosyl donor in glycosylation reactions. It can facilitate the formation of glycosidic bonds in the synthesis of oligosaccharides and glycoproteins. The presence of the thiol group enhances its reactivity compared to conventional glycosyl donors .

Precursor for Thioglycosides

The compound is utilized as a precursor for various thioglycosides, which are important in the synthesis of biologically active compounds. Thioglycosides derived from this compound have shown promise in drug development due to their improved stability and bioavailability .

Antiviral Activity

Recent studies have indicated that derivatives of isopropyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside exhibit antiviral properties. For instance, compounds synthesized from this precursor have been tested against viruses such as HIV and hepatitis C virus (HCV), showing potential as therapeutic agents .

Anticancer Research

Research has demonstrated that certain derivatives can inhibit cancer cell proliferation by targeting specific metabolic pathways. This suggests that isopropyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside could be further explored for its anticancer properties .

Chromatographic Applications

Isopropyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside is employed in high-performance liquid chromatography (HPLC) as a standard for the analysis of carbohydrate mixtures. Its distinct retention time allows for effective separation and quantification of other glycosides in complex samples .

Mass Spectrometry

The compound's unique mass spectral fragmentation pattern makes it useful for identifying glycosides in biological samples. It assists researchers in understanding carbohydrate metabolism and interactions within biological systems .

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis of thioglycosides from isopropyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside that exhibited significant antiviral activity against HCV in vitro. The modifications to the thioglycoside structure enhanced its efficacy compared to traditional antiviral agents .

Case Study 2: Chromatographic Analysis

In an analytical chemistry study published in Analytical Chemistry, researchers utilized isopropyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside as a standard for HPLC analysis of complex carbohydrate mixtures derived from plant extracts. The results demonstrated its effectiveness in accurately quantifying various glycosides present in herbal samples .

Comparison with Similar Compounds

Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside

- Structure: Features an ethyl group instead of isopropyl at the anomeric position.

- Applications : Used as a substrate analogue for glycosidase studies due to its intermediate hydrophobicity .

- Synthesis : Prepared via thiolglycosylation of peracetylated glucose with ethyl thiols under acidic conditions .

Octyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside

Phenyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside

Benzoylated Derivatives (e.g., Compounds 21 and 22 in –4)

- Structure : Benzoyl groups replace acetyl protectors, increasing steric bulk and altering solubility.

- Applications : Serve as intermediates in synthesizing thioether-linked glycoconjugates for ruthenium complex studies .

Functional Analogs: Thioglycosides with Modified Substituents

Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside

Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside

- Structure : Features a trifluoroacetamido group and isopropylidene protection.

- Applications : Used in synthesizing fluorinated carbohydrate mimetics for NMR studies .

Physicochemical Properties

*LogP values estimated using ChemDraw.

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with pentaacetylgalactose as the starting material, reacting with thiourea in dichloromethane/water under reflux to form S-tetraacetylgalactose isothiourea fluoride. This step replaces the anomeric hydroxyl group with a thiol moiety via nucleophilic substitution, avoiding toxic isopropyl mercaptan. The reaction achieves 97% yield by maintaining a 1.5:1 molar ratio of thiourea to pentaacetylgalactose and using sodium metabisulfite to stabilize intermediates.

Isopropyl Group Introduction

The thioacetyl intermediate undergoes alkylation with isopropyl bromide in anhydrous acetone, catalyzed by potassium carbonate. At room temperature, this SN2 reaction produces isopropyl-β-D-thiotetraacetylgalactoside with 96–97% yield, contingent on a 2:1 excess of isopropyl bromide. Notably, higher bromide concentrations reduce isomer formation, as evidenced by TLC monitoring.

Deacetylation and Final Product Isolation

Selective deprotection using methanolic sodium methoxide (pH 9) removes acetyl groups without cleaving the thioglycosidic bond. Recrystallization from methanol/acetone yields the final product at 98% purity, confirmed by -NMR.

Dithiocarbamate-Based β-Selective Glycosylation

DMDO Oxidation and DTC Ring Opening

An alternative route employs dimethyldioxirane (DMDO) to epoxidize O-benzyl glucal, forming α-epoxyglucal quantitatively. Ring opening with diethyldithiocarbamate (DTC) in tetrahydrofuran introduces the thiol group with β-selectivity. This method achieves 87–89% yield for glycosyl DTC intermediates, validated by -NMR coupling constants ().

Isopropylation via Alkyl Halide Coupling

The DTC intermediate reacts with isopropyl bromide under basic conditions (NaHMDS in toluene), yielding the thioglucopyranoside derivative. Optimal temperatures (−50°C to room temperature) prevent β-elimination, with a 83% isolated yield after silica gel chromatography.

Koenigs-Knorr Adaptation for β-Thioglucoside Synthesis

Bromide Activation and Isopropanol Coupling

Modifying the classic Koenigs-Knorr method, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide reacts with isopropanol in the presence of silver triflate. The β-thioglucoside forms via neighboring-group participation, with a 65% yield after recrystallization. X-ray crystallography confirms the chair conformation of the glucopyranoside ring.

Solvent and Catalyst Optimization

Using dichloromethane as the solvent and catalytic BF₃·Et₂O enhances anomeric inversion, achieving β:α ratios of 10:1. Slow solvent evaporation (propan-2-ol, 4 days) produces crystals suitable for structural analysis, as shown in Table 1.

Table 1: Crystallographic Data for Isopropyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.234(2) |

| b (Å) | 14.567(3) |

| c (Å) | 15.789(3) |

| β (°) | 90.12(3) |

Comparative Analysis of Synthetic Routes

Yield and Scalability

The thiourea method surpasses others in yield (98%) and scalability, requiring no cryogenic conditions. In contrast, DTC-based synthesis offers superior stereoselectivity but necessitates costly DMDO and stringent anhydrous conditions. Koenigs-Knorr adaptations, while reliable, suffer from moderate yields (65%) due to competing hydrolysis.

Industrial Viability

Patent CN103087121A emphasizes industrial applicability, using inexpensive reagents (thiourea, isopropyl bromide) and avoiding toxic byproducts. Conversely, DTC routes are better suited for small-scale, high-purity applications, given their reliance on specialized amines and chromatographic purification.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Isopropyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside, and how is reaction efficiency optimized?

- Methodological Answer : The compound is typically synthesized via glycosylation reactions using peracetylated glucose derivatives. A robust method involves reacting β-D-glucose pentaacetate with isopropylthiol in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under anhydrous conditions. Evidence shows that using 0.9 mol equiv of ZnCl₂ in toluene at 80°C for 2 hours achieves a 50% yield after recrystallization . Efficiency optimization includes controlling stoichiometry, solvent polarity, and catalyst loading. Monitoring via TLC ensures reaction progression, while recrystallization in diisopropyl ether enhances purity .

Q. How are acetyl groups strategically utilized in protecting hydroxyl moieties during synthesis?

- Methodological Answer : Acetyl groups act as temporary protecting agents for glucose hydroxyls, preventing undesired side reactions (e.g., oxidation or premature glycosylation). Selective deprotection is achieved via alkaline hydrolysis (e.g., NaOMe/MeOH), which cleaves acetyl groups without disrupting the thioglycosidic bond. This stepwise protection-deprotection strategy is critical for constructing complex glycoconjugates with regioselectivity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify acetyl group positions (δ 1.8–2.2 ppm for CH₃) and anomeric proton configuration (β-thioglucoside: δ ~5.5 ppm, J = 10 Hz).

- X-ray Crystallography : Synchrotron data (e.g., bond angles, torsion angles) confirm molecular conformation, such as the distorted envelope conformation of the glucopyranoside ring observed in related structures .

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns, distinguishing thioglycosides from O-glycosides .

Advanced Research Questions

Q. How can researchers resolve contradictions in glycosylation yields when varying catalysts or solvents?

- Methodological Answer : Discrepancies in yields (e.g., 50% with ZnCl₂ vs. lower yields with BF₃·Et₂O) arise from differences in Lewis acid strength and solvent coordination. Systematic optimization involves:

Screening catalysts (ZnCl₂, FeCl₃, TMSOTf) for compatibility with thiol nucleophiles.

Testing solvents (toluene vs. CH₂Cl₂) to balance reactivity and solubility.

Analyzing side products (e.g., orthoester formation) via LC-MS to adjust reaction pathways .

Q. What strategies improve the stability of thioglycosidic bonds during downstream applications?

- Methodological Answer : The thioglycosidic bond (C-S) is susceptible to hydrolysis under acidic or oxidative conditions. Stabilization methods include:

- Protecting Group Engineering : Replacing acetyl with benzoyl groups enhances electron-withdrawing effects, reducing nucleophilic attack on sulfur .

- pH Control : Maintaining neutral to slightly basic conditions (pH 7–8) minimizes acid-catalyzed degradation.

- Storage : Lyophilization and storage under inert gas (N₂/Ar) prevent oxidation .

Q. How can crystallographic data resolve ambiguities in anomeric configuration or glycosidic bond geometry?

- Methodological Answer : Synchrotron X-ray diffraction provides high-resolution data (e.g., bond lengths: C1-S = 1.81 Å; anomeric C1-O5 = 1.43 Å) to confirm β-configuration. For example, torsion angles (e.g., C69-C70-O82-C83) reveal chair vs. boat conformations, while hydrogen-bonding networks (e.g., C10–H10⋯O5) stabilize crystal packing .

Q. What are the challenges in synthesizing glycoconjugates using this thioglucopyranoside, and how are they addressed?

- Methodological Answer : Key challenges include:

- Regioselectivity : Competing reactions at C1 (thioglycoside) vs. C2/C3 hydroxyls. Solution: Use orthogonal protecting groups (e.g., benzyl for C2/C3, acetyl for C4/C6) .

- Conjugation Efficiency : Low reactivity with amines. Solution: Activate the thioglycoside with NIS/AgOTf to generate a reactive sulfonium intermediate .

- Purification : Hydrophobic byproducts (e.g., benzoylated derivatives) complicate isolation. Solution: Employ gradient HPLC (C18 column, MeCN/H₂O) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to compare acetylated vs. benzoylated derivatives in glycosylation reactions?

- Methodological Answer :

Synthetic Parallelism : Synthesize both derivatives using identical conditions (catalyst, solvent, temperature).

Kinetic Studies : Monitor reaction rates via in situ IR or NMR to compare activation energies.

Product Analysis : Use ESI-MS/MS to identify intermediates (e.g., oxocarbenium ions) and quantify stereochemical outcomes.

- Evidence indicates benzoylated derivatives exhibit slower kinetics but higher regioselectivity due to steric hindrance .

Q. What statistical approaches are recommended for analyzing crystallographic data reproducibility?

- Methodological Answer :

- R-factor Analysis : Compare R₁/Rw values across datasets; discrepancies >5% suggest structural variability.

- Torsion Angle Clustering : Use Principal Component Analysis (PCA) on torsion angles (e.g., C4-C32-O2-C33) to identify conformational outliers .

- Hydrogen-Bond Networks : Graph theory models (e.g., R₂²(16) motifs) assess packing consistency across crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.